Cas no 90434-14-3 (2-Bromo-1,5-dimethyl-3-nitrobenzene)
2-Bromo-1,5-dimethyl-3-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1,5-dimethyl-3-nitrobenzene
- 90434-14-3
- LOWKZDXVWHSOMU-UHFFFAOYSA-N
- CBDivE_000133
- AKOS021984707
- SCHEMBL15285954
- DB-202890
-
- MDL: MFCD00509270
- Inchi: 1S/C8H8BrNO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3
- InChI Key: LOWKZDXVWHSOMU-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C)C=C1C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 228.97384g/mol
- Monoisotopic Mass: 228.97384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 45.8Ų
2-Bromo-1,5-dimethyl-3-nitrobenzene Pricemore >>
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679752-10g |
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2-Bromo-1,5-dimethyl-3-nitrobenzene Suppliers
2-Bromo-1,5-dimethyl-3-nitrobenzene Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 2-Bromo-1,5-dimethyl-3-nitrobenzene
2-Bromo-1,5-dimethyl-3-nitrobenzene (CAS No. 90434-14-3): Properties, Applications, and Market Insights
2-Bromo-1,5-dimethyl-3-nitrobenzene (CAS No. 90434-14-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical intermediates, agrochemical synthesis, and material science. This brominated aromatic derivative is characterized by its unique molecular structure, combining a bromo substituent with nitro and methyl groups on a benzene ring. Its chemical formula C8H8BrNO2 and molecular weight of 230.06 g/mol make it a versatile building block for complex organic transformations.
The growing interest in nitroaromatic compounds and brominated aromatic derivatives in recent years has positioned 2-Bromo-1,5-dimethyl-3-nitrobenzene as a valuable compound for researchers and industrial chemists. Current market trends show increasing demand for this chemical in the development of novel pharmaceutical agents, particularly in the synthesis of kinase inhibitors and other targeted therapies. The compound's electron-withdrawing nitro group and bromine atom create unique reactivity patterns that are being explored in cutting-edge cross-coupling reactions and catalyzed transformations.
From a synthetic chemistry perspective, 2-Bromo-1,5-dimethyl-3-nitrobenzene offers several advantages. The presence of both bromine and nitro groups on the aromatic ring enables selective functionalization at multiple positions, making it an ideal substrate for palladium-catalyzed coupling reactions and nucleophilic aromatic substitutions. Recent studies have highlighted its utility in constructing complex molecular architectures through sequential transformations, addressing one of the key challenges in modern organic synthesis - the efficient assembly of polyfunctionalized arenes.
The physical properties of 2-Bromo-1,5-dimethyl-3-nitrobenzene contribute to its widespread application. Typically appearing as a pale yellow to light brown crystalline solid, it demonstrates moderate solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone, while being nearly insoluble in water. This solubility profile makes it particularly suitable for various organic reactions conducted under standard laboratory conditions. Its melting point range of 65-68°C and stability at room temperature ensure easy handling and storage.
In the pharmaceutical industry, 2-Bromo-1,5-dimethyl-3-nitrobenzene has emerged as a key intermediate in the synthesis of several drug candidates. The compound's structural features allow for the development of molecules with improved pharmacokinetic properties. Recent patent literature reveals its use in creating novel anti-inflammatory agents and antimicrobial compounds, addressing the global need for new therapeutic options in the face of increasing antibiotic resistance. The strategic placement of substituents on the aromatic ring enables precise modulation of biological activity in final drug molecules.
Material science applications of 2-Bromo-1,5-dimethyl-3-nitrobenzene are expanding rapidly. Researchers are exploring its potential in the synthesis of advanced organic electronic materials, particularly as a precursor for conjugated polymers and small-molecule semiconductors. The electron-deficient nature of the nitro group, combined with the bromine's reactivity, makes this compound valuable for constructing materials with tailored optoelectronic properties. These developments align with current industry trends toward more efficient organic light-emitting diodes (OLEDs) and photovoltaic materials.
Environmental considerations and green chemistry approaches have influenced recent research directions involving 2-Bromo-1,5-dimethyl-3-nitrobenzene. Scientists are developing more sustainable methods for its synthesis and application, focusing on atom economy and reduced waste generation. The compound's role in catalytic processes aligns well with these initiatives, as it can participate in transformations that minimize the need for stoichiometric reagents. These advancements respond to growing concerns about chemical sustainability in industrial processes.
Analytical characterization of 2-Bromo-1,5-dimethyl-3-nitrobenzene typically involves techniques such as HPLC analysis, GC-MS, and NMR spectroscopy. The compound's distinct spectral signatures, particularly in proton NMR (showing characteristic aromatic proton patterns between 7.5-8.5 ppm) and mass spectrometry (displaying the molecular ion peak at m/z 230), facilitate its identification and purity assessment. These analytical methods ensure quality control in both research and industrial settings, meeting the stringent requirements of modern chemical applications.
The global market for 2-Bromo-1,5-dimethyl-3-nitrobenzene reflects the compound's growing importance. Major chemical suppliers have reported increasing demand, particularly from pharmaceutical and specialty chemical manufacturers in North America, Europe, and Asia. Pricing trends indicate stable growth, with purity specifications becoming more rigorous to meet the needs of advanced applications. Current research publications and patent filings suggest this upward trajectory will continue as new uses for the compound are discovered in emerging technologies.
Safety considerations for handling 2-Bromo-1,5-dimethyl-3-nitrobenzene follow standard laboratory protocols for aromatic nitro compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended when working with this chemical. Storage in cool, dry conditions away from strong oxidizing agents ensures long-term stability. These precautions align with general best practices for organic chemical handling and reflect the compound's moderate reactivity profile.
Future research directions for 2-Bromo-1,5-dimethyl-3-nitrobenzene are likely to focus on expanding its synthetic utility through novel catalytic systems and exploring its potential in additional material science applications. The compound's unique combination of substituents offers opportunities for developing new reaction methodologies and accessing previously inaccessible chemical space. As the chemical industry continues to emphasize molecular complexity and functionality, intermediates like 2-Bromo-1,5-dimethyl-3-nitrobenzene will play increasingly important roles in innovation across multiple scientific disciplines.
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